molecular formula C17H14N2O B015658 6-Benzyloxyindole-3-acetonitrile CAS No. 57765-24-9

6-Benzyloxyindole-3-acetonitrile

Cat. No. B015658
CAS RN: 57765-24-9
M. Wt: 262.3 g/mol
InChI Key: HJHSSPILWGQJSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Benzyloxyindole-3-acetonitrile involves several key reactions, including nitration and oxidative dimerisation of dimethoxyindoles in acetonitrile, which can yield various nitro-indoles and dimerized products depending on the substituents and reaction conditions (Keawin, Rajviroongit, & Black, 2005). Additionally, carbopalladation of nitriles has been utilized for the synthesis of aminonaphthalenes and benzoxazine derivatives, demonstrating the versatility of reactions involving acetonitrile for synthesizing complex structures (Tian, Pletnev, & Larock, 2003).

Molecular Structure Analysis

The molecular structure of related compounds can be intricate, as seen in coordination polymers constructed from hexanuclear molecular building blocks involving acetonitrile, indicating the potential complexity and diversity of 6-Benzyloxyindole-3-acetonitrile's molecular framework (Calvez, Daiguebonne, & Guillou, 2011).

Chemical Reactions and Properties

Chemical reactions involving acetonitrile as a solvent or reactant often result in the formation of complex heterocyclic compounds, as demonstrated in the synthesis of ethynyl benziodoxolone (EBX)-acetonitrile complexes, which exhibit self-assembled structures and reactivity towards sulfonamides under mild conditions (Yudasaka et al., 2019).

Physical Properties Analysis

The physical properties of 6-Benzyloxyindole-3-acetonitrile and related compounds, such as solubility, melting point, and crystalline structure, can significantly affect their reactivity and application in synthesis. For instance, the crystallization and structural analysis of benzo-18-crown-6-acetonitrile complexes provide insights into the intermolecular interactions and crystalline packing, which could be relevant for understanding the physical characteristics of 6-Benzyloxyindole-3-acetonitrile (Wijaya et al., 1998).

Chemical Properties Analysis

The chemical properties of 6-Benzyloxyindole-3-acetonitrile, including its reactivity, stability, and interactions with other chemical entities, are crucial for its application in synthesis and chemical transformations. Studies on the kinetics and mechanism of reactions involving benzylamines and acetonitrile derivatives shed light on the chemical behavior of similar compounds, providing a foundation for understanding the chemical properties of 6-Benzyloxyindole-3-acetonitrile (Oh et al., 2000).

Scientific Research Applications

Synthesis and Antiviral Activity

6-Benzyloxyindole-3-acetonitrile is utilized in the synthesis of indole-3-acetonitrile-6-O-β-d-glucopyranoside derivatives, which have demonstrated anti-influenza A virus activity. A study described a practical synthetic route starting from 6-benzyloxyindole, leading to compounds with significant antiviral activity against the influenza A virus without exhibiting cytotoxicity on Madin-Darby canine kidney cells (Dong et al., 2020).

Electrochemical Studies

Research on the influence of acidity levels in acetonitrile on Hammett–Zuman type correlations has been conducted, providing insights into the electrochemical behaviors of certain compounds. Although not directly involving 6-Benzyloxyindole-3-acetonitrile, this study contributes to understanding the chemical environment that could affect its reactivity and stability (Bautista-Martínez et al., 2003).

Material Science Applications

6-Benzyloxyindole-3-acetonitrile is relevant in the development of new materials, such as in the synthesis of lanthanide-containing coordination polymers. These polymers exhibit interesting properties like thermal stability and luminescence under UV irradiation, which are valuable for various technological applications (Calvez et al., 2011).

Bio-Imaging Applications

The compound plays a role in creating benzoxazole-based compounds for bio-imaging. These compounds, developed through reactions involving acetonitrile, possess two-photon absorption properties and have shown excellent penetrability and localization within the cytoplasm in both one- and two-photon cell imaging experiments (Liu et al., 2017).

Safety And Hazards

When handling 6-Benzyloxyindole-3-acetonitrile, it is recommended to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSSPILWGQJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399013
Record name 6-Benzyloxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxyindole-3-acetonitrile

CAS RN

57765-24-9
Record name 6-(Phenylmethoxy)-1H-indole-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57765-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyloxyindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide (2.2 g, 5 mmol), sodium cyanide (500 mg, 10.2 mmol), and 95% EtOH (50 mL) was refluxed under nitrogen for 5 hours. The solvent was removed in vacuo, and the residue was taken in DCM, and washed with water, then dried with sodium sulfate, and evaporated in vacuo to afford a white solid, which was recrystallized from EtOH to give (6-benzyloxy-1H-indol-3-yl)-acetonitrile (1.25 g, 86%). MS (ES): 263 (MH+).
Name
(6-benzyloxy-1H-indol-3-ylmethyl)-trimethylammonium iodide
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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